

# SDZ 224-015: A Technical Overview of an Investigational Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | SDZ 224-015 |           |
| Cat. No.:            | B10837935   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SDZ 224-015 is an orally active, investigational inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Structurally classified as a tetrapeptide acyloxy ketone, it functions as a prodrug, undergoing in vivo esterase cleavage to reveal its active, carboxylic acid-containing metabolite.[3] While specific enzyme inhibition constants against Caspase-1 are not publicly documented, SDZ 224-015 has demonstrated potent anti-inflammatory and analgesic effects in preclinical models, suggesting effective target engagement in a physiological setting.[2] It has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an off-target activity that has renewed interest in its chemical scaffold.[3][4] This document provides a comprehensive technical guide on SDZ 224-015, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

# Introduction to Caspase-1 and the Inflammasome Pathway

Caspase-1 is a pivotal cysteine protease that plays a central role in the innate immune response.[5] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[5] Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced autoproteolysis.



[5] Active Caspase-1 then cleaves the precursors of the pro-inflammatory cytokines interleukin- $1\beta$  (pro-IL- $1\beta$ ) and interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] These cytokines are potent mediators of inflammation and fever. Caspase-1 also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5] Given its critical role in initiating and propagating inflammation, Caspase-1 is a key therapeutic target for a range of inflammatory diseases.

## SDZ 224-015: Mechanism of Action

**SDZ 224-015** is designed as a cell-permeable prodrug. Its ester group masks a carboxylic acid, facilitating absorption and distribution. In vivo, endogenous esterases hydrolyze this ester, unmasking the active metabolite which is presumed to target the Caspase-1 active site.[3] The acyloxy ketone warhead is a common feature in this class of protease inhibitors, designed to interact with the catalytic cysteine residue (Cys285) in the enzyme's active site.[6] While the precise nature of the interaction with Caspase-1 (reversible or irreversible) is not definitively stated in available literature, related compounds have been designed as covalent inhibitors.[7]

The general mechanism of Caspase-1 inhibition by tetrapeptide inhibitors involves the peptide backbone (mimicking the natural substrate recognition sequence, typically YVAD) guiding the inhibitor to the active site. The electrophilic ketone "warhead" then forms a covalent adduct with the catalytic cysteine, inactivating the enzyme.

# **Signaling Pathway Diagram: Inflammasome Activation**

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the putative point of inhibition by the active metabolite of **SDZ 224-015**.





Click to download full resolution via product page

Caption: Canonical NLRP3 inflammasome pathway showing Caspase-1 activation and inhibition.

## **Quantitative Data**

While **SDZ 224-015** is primarily known as a Caspase-1 inhibitor, specific quantitative data regarding its potency (e.g., IC<sub>50</sub>, K<sub>i</sub>) against this target are not available in peer-reviewed



literature, likely due to the compound's discontinued development.[8] However, data from preclinical in vivo studies and in vitro off-target activity are available.

| Parameter                   | Value                           | Assay / Model                                                   | Notes                                                              | Reference |
|-----------------------------|---------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| Oral ED50                   | ~25 μg/kg                       | Carrageenan-<br>Induced Paw<br>Edema (Rat)                      | Demonstrates potent in vivo anti-inflammatory activity.            | [2]       |
| Oral ED50                   | ~11 µg/kg                       | LPS-Induced<br>Pyrexia (Rat)                                    | Demonstrates<br>anti-pyretic<br>effects.                           | [4]       |
| Oral ED₅o                   | ~4 μg/kg                        | IL-1β-Induced<br>Pyrexia (Rat)                                  | Suggests direct downstream inhibition of IL-1β pathway.            | [4]       |
| Analgesic Activity          | Significant at 1<br>mg/kg, p.o. | Randall-Selitto<br>Yeast-Inflamed<br>Paw Pressure<br>Test (Rat) | Shows efficacy in a model of inflammatory pain.                    | [1][9]    |
| IC₅₀ (Off-Target)           | 30 nM                           | SARS-CoV-2<br>Mpro Inhibition<br>Assay                          | Potent irreversible inhibition of the viral main protease.         | [3][4]    |
| Inhibition (Active<br>Form) | ~50% at 100 μM                  | SARS-CoV-2<br>Mpro Inhibition<br>Assay                          | The active carboxylic acid metabolite shows limited Mpro activity. | [3]       |

# **Experimental Protocols**



The following sections detail representative methodologies for evaluating the anti-inflammatory, analgesic, and enzyme-inhibitory properties of a compound like **SDZ 224-015**.

## In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the direct inhibitory activity of a compound on recombinant Caspase-1.

Principle: The assay measures the cleavage of a specific fluorogenic substrate, Ac-YVAD-AFC. Upon cleavage by active Caspase-1, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) is released, which produces a quantifiable fluorescent signal (Ex/Em = 400/505 nm).[1] The reduction in signal in the presence of an inhibitor corresponds to its inhibitory potency.

#### Materials:

- Recombinant human Caspase-1
- Assay Buffer (e.g., containing HEPES, DTT, CHAPS, EDTA)
- Caspase-1 Substrate: Ac-YVAD-AFC
- Test Compound (SDZ 224-015 active metabolite)
- · 96-well black microtiter plates
- Fluorescence microplate reader

#### Procedure:

- Reagent Preparation: Prepare a 2X Reaction Buffer containing DTT. Dilute the Caspase-1 enzyme and the Ac-YVAD-AFC substrate in Assay Buffer to their final desired concentrations.
- Compound Dilution: Perform serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to achieve the final test concentrations.
- Assay Plate Setup: To each well of a 96-well plate, add 50 μL of cell lysate or purified enzyme. Add 5 μL of the diluted test compound or vehicle control.



- Reaction Initiation: Add 50 μL of 2X Reaction Buffer to each well. Initiate the enzymatic reaction by adding 5 μL of the 1mM YVAD-AFC substrate (final concentration 50 μM).
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
- Data Analysis: Subtract the background fluorescence (wells with buffer and substrate only). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

**Workflow Diagram: In Vitro Caspase-1 Assay** 





Click to download full resolution via product page

Caption: Workflow for a fluorometric Caspase-1 inhibition assay.

## In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a test compound.[10]

## Foundational & Exploratory





Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which is quantifiable.[4] The ability of a systemically administered compound to reduce this swelling indicates its anti-inflammatory potential.

#### Materials:

- Male Wistar rats (or similar rodent model)
- 1% λ-carrageenan solution in sterile saline
- Test Compound (SDZ 224-015) formulated for oral administration
- Vehicle control
- Plethysmometer or calipers
- · Oral gavage needles

#### Procedure:

- Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
- Dosing: Animals are fasted overnight and then dosed orally (p.o.) with the test compound (e.g., 0.3-300 μg/kg for SDZ 224-015) or vehicle.[2] A positive control group (e.g., indomethacin) is typically included.
- Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each rat.[5]
- Edema Measurement: The paw volume (or thickness) is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[10]
- Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt V₀).
  The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) can be determined from the dose-response data.



### In Vivo Randall-Selitto Paw Pressure Test

This model assesses inflammatory pain (mechanical hyperalgesia) by measuring the pain threshold in an inflamed paw.[6]

Principle: Inflammation is induced in a rodent's paw (e.g., with Brewer's yeast). A device then applies a linearly increasing mechanical force to the paw. The force at which the animal withdraws its paw is considered the nociceptive threshold. Analgesic compounds increase this threshold.

#### Materials:

- Male Wistar rats
- Brewer's yeast suspension
- Paw pressure analgesia meter (e.g., Randall-Selitto apparatus)
- Test Compound (SDZ 224-015) formulated for oral administration
- Vehicle control

#### Procedure:

- Inflammation Induction: An intraplantar injection of Brewer's yeast is administered to the right hind paw to induce inflammation and hyperalgesia.
- Dosing: Several hours after yeast injection, animals are treated orally with the test compound (e.g., 0.2-5 mg/kg for **SDZ 224-015**) or vehicle.[9]
- Threshold Measurement: At a set time post-dosing (e.g., 1 hour), the nociceptive threshold is measured. The animal is gently restrained, and the tip of the analgesia meter is applied to the dorsal surface of the inflamed paw.
- Force Application: A constantly increasing pressure is applied. The force (in grams) at which the rat vocalizes or withdraws its paw is recorded. A cut-off pressure is pre-determined to prevent tissue damage.[6]



 Data Analysis: The mean withdrawal thresholds for the treated groups are compared to the vehicle control group. A statistically significant increase in the pressure threshold indicates an analysesic effect.

## **Summary and Conclusion**

**SDZ 224-015** is a potent, orally bioavailable prodrug inhibitor of Caspase-1 that demonstrated significant efficacy in preclinical models of inflammation and pain. Its development was discontinued for reasons not publicly disclosed.[8] Despite the lack of specific Caspase-1 inhibition data, its performance in vivo suggests that its active metabolite effectively engages the target to block the downstream effects of IL-1β and IL-18. The compound's recent identification as a potent inhibitor of the SARS-CoV-2 main protease highlights the potential for its chemical scaffold in other therapeutic areas. This guide provides a foundational understanding of **SDZ 224-015** for researchers interested in Caspase-1 inhibition, inflammatory pathways, or the application of acyloxy ketone-based protease inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. A small molecule inhibitor of Caspase 1 Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]



- 9. L-709049 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. Irreversible caspase inhibitors: tools for studying apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SDZ 224-015: A Technical Overview of an Investigational Caspase-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10837935#sdz-224-015-as-a-caspase-1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com